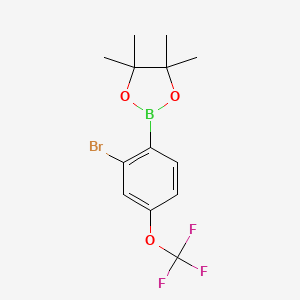

2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQYDMSNSGWVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the coupling partner.

Reduction: Reducing agents like sodium borohydride can reduce the boronic ester to the corresponding borane.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and boranes (from reduction) .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₃H₁₅BBrF₃O₃

Molecular Weight : 359.0 g/mol

The compound features a trifluoromethoxy group that enhances its reactivity and stability, making it particularly useful in complex organic syntheses. Its unique electronic properties influence its reactivity and selectivity in various reactions.

Organic Synthesis

The primary application of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester lies in its use as a versatile building block in organic synthesis. It is predominantly utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic esters, leading to the synthesis of biaryl compounds that are crucial intermediates in pharmaceuticals and agrochemicals .

Key Reaction Conditions :

- Catalysts : Palladium(II) acetate or palladium(0) complexes

- Bases : Potassium carbonate, sodium hydroxide, or cesium carbonate

- Solvents : Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

- Temperature Range : Typically between 50-100°C

Biological Applications

In medicinal chemistry, this compound has been instrumental in synthesizing biologically active molecules. Notable applications include:

- Drug Discovery : The compound's ability to form stable carbon-carbon bonds allows for the development of new therapeutic agents, including enzyme inhibitors and receptor modulators .

- Case Study Example : Research has highlighted the synthesis of novel anti-cancer agents via modifications of the boronic ester structure, showcasing its potential in developing targeted therapies.

Material Science

The compound is also significant in materials science due to its role in producing advanced materials:

- Polymer Synthesis : It serves as a precursor for creating high-performance polymers used in electronics and coatings.

- Electronic Components : Its unique properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The boronic ester acts as a nucleophile, transferring its aryl group to the palladium center .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 4-Trifluoromethylphenylboronic acid pinacol ester (CAS 214360-65-3): Lacks the bromo group but has a CF₃ substituent at the 4-position .

- 4-Methylphenylboronic acid pinacol ester (CAS 195062-57-8): Features a methyl group instead of Br and CF₃O, reducing steric and electronic effects .

- 4-Aminophenylboronic acid pinacol ester (CAS 214360-73-3): Contains an electron-donating amino group, altering reactivity in cross-coupling reactions .

Table 1: Structural Comparison

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:

Table 2: Solubility Trends

| Solvent | Target Compound | 4-CF₃ Ester | Azaester |

|---|---|---|---|

| Chloroform | High | High | High |

| Acetone | Moderate | Moderate | Moderate |

| Methylcyclohexane | Low | Low | Very Low |

Reactivity and Stability

- Reactivity in Cross-Coupling: The bromo group in the target compound enables further functionalization (e.g., nucleophilic substitution), unlike non-halogenated analogs . The trifluoromethoxy group, being electron-withdrawing, accelerates Suzuki-Miyaura coupling by polarizing the boron-carbon bond .

- ROS Sensitivity : Like other pinacol esters (e.g., 4-(bromomethyl)phenylboronic acid pinacol ester), the target compound may degrade under ROS (e.g., H₂O₂), releasing payloads in drug delivery systems .

- Hydrolytic Stability : Pinacol esters are more stable than azaesters, which hydrolyze faster in aqueous environments .

Biological Activity

2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic acid derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C12H12BBrF3O3

- IUPAC Name : this compound

Boronic acids, including this compound, are known to interact with various biomolecules through reversible covalent bonding. This interaction often involves the inhibition of enzymes, modulation of receptor activities, and interference with cellular signaling pathways.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit proteasomes or other enzymes involved in protein degradation pathways, leading to altered cell cycle regulation and apoptosis in cancer cells.

- Receptor Modulation : It can modulate receptor activities, influencing various signaling cascades that are crucial for cell survival and proliferation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

-

Anticancer Activity :

- Studies indicate that boronic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a study on related compounds showed significant inhibition of cell growth in breast cancer and leukemia models.

- A specific case study indicated that the compound inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity is hypothesized to be linked to its ability to disrupt bacterial cell wall synthesis.

-

Anti-inflammatory Effects :

- The compound has been studied for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It appears to modulate cytokine production and reduce inflammatory markers.

Case Studies

Several case studies have highlighted the biological activity of boronic acid derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (EC50 = 0.5 µM). |

| Antimicrobial Efficacy Study | Showed inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations above 10 µM. |

| Anti-inflammatory Research | Reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential therapeutic use in inflammatory diseases. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester?

- Methodological Answer : Synthesis typically involves coupling aryl halides with bis(pinacolato)diboron under palladium catalysis. Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos/XPhos for enhanced reactivity .

- Solvent system : Use anhydrous DMF or THF to minimize hydrolysis of the boronic ester .

- Temperature control : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and trifluoromethoxy groups). ¹¹B NMR can verify boronic ester formation (δ ~30 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₃H₁₄BBrF₃O₃, MW ~379.1 g/mol) .

- HPLC/GC analysis : Monitor residual solvents or side products (e.g., deboronation byproducts) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .

- Moisture control : Use desiccants (e.g., silica gel) and avoid prolonged exposure to humid environments .

- Light sensitivity : Protect from UV light by using amber glassware .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and trifluoromethoxy substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Steric hindrance : The bulky trifluoromethoxy group (-OCF₃) may slow transmetallation steps. Use bulky ligands (e.g., DavePhos) to mitigate .

- Electronic effects : The electron-withdrawing -Br and -OCF₃ groups reduce electron density on the aryl ring, requiring base optimization (e.g., Cs₂CO₃ over K₂CO₃) .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to adjust catalyst loading (typically 2–5 mol%) .

Q. What analytical strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Comparative solvent screening : Test polar aprotic (DMSO) vs. non-polar (toluene) solvents to identify yield discrepancies due to solubility .

- Isotopic labeling : Use ¹⁸O-labeled pinacol to trace ester hydrolysis as a competing side reaction .

- DFT calculations : Model transition states to predict regioselectivity in cross-coupling reactions (e.g., para vs. meta coupling) .

Q. How can researchers mitigate challenges in functionalizing the bromine substituent without boronic ester degradation?

- Methodological Answer :

- Protecting group strategies : Temporarily protect the boronic ester with diethanolamine before bromine substitution .

- Mild reaction conditions : Use Cu(I)-catalyzed Ullmann couplings at ≤60°C to preserve the ester .

- In situ monitoring : Employ LC-MS to detect early-stage degradation and adjust reagent stoichiometry .

Q. What are the implications of substituent electronic effects on the compound’s stability under basic vs. acidic conditions?

- Methodological Answer :

- Acidic conditions : The -OCF₃ group enhances susceptibility to hydrolysis; avoid pH <5 to prevent boronic acid formation .

- Basic conditions : Stability improves at pH 7–9, but prolonged exposure to strong bases (e.g., NaOH) may cleave the pinacol ester .

- Buffered systems : Use phosphate buffers (pH 7.4) for aqueous-phase reactions to balance reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.